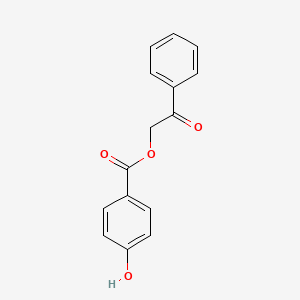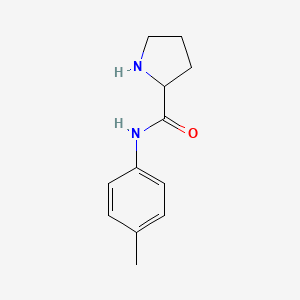![molecular formula C12H12N2OS B12494361 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12494361.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE is an organic compound that features a phenylethanone backbone with a 1-methylimidazol-2-yl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE typically involves the reaction of 1-methylimidazole with a suitable phenylethanone derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a phenylethanone derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A related compound with a similar imidazole structure but lacking the phenylethanone moiety.
2-Methylimidazole: Another imidazole derivative with different substituents, used in various chemical and biological applications.
Tris(1-Methylimidazol-2-yl)Phosphine: A compound with multiple imidazole groups, used in coordination chemistry.
Uniqueness
2-[(1-METHYLIMIDAZOL-2-YL)SULFANYL]-1-PHENYLETHANONE is unique due to its combination of a phenylethanone backbone with a 1-methylimidazol-2-yl sulfanyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H12N2OS/c1-14-8-7-13-12(14)16-9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
HLWDVRIELKWZTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate](/img/structure/B12494300.png)


![2-Methyl-4-phenylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B12494329.png)

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12494352.png)
![4-ethoxy-3-nitro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494356.png)
![N-(4-methylphenyl)-2-[(2-thienylmethyl)amino]acetamide](/img/structure/B12494363.png)
![2-[5-(oxiran-2-ylmethoxy)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B12494378.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494386.png)
![(4E)-5-(4-methoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12494393.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12494397.png)
